(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound (E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a complex heterocyclic architecture combining a tetrahydrobenzo[b]thiophene core, a cyanoacrylamide linker, and a 3-phenylpyrazole substituent. The isopropyl ester and tetrahydrobenzo[b]thiophene moiety may enhance lipophilicity and metabolic stability compared to simpler analogs. Synthesis likely involves multi-step protocols, including Knoevenagel condensation for the acrylamido group and cyclization for the thiophene ring .
Properties
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-15(2)32-25(31)21-19-10-6-7-11-20(19)33-24(21)28-23(30)17(13-26)12-18-14-27-29-22(18)16-8-4-3-5-9-16/h3-5,8-9,12,14-15H,6-7,10-11H2,1-2H3,(H,27,29)(H,28,30)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQCHVCDFQHIG-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative that incorporates a benzo[b]thiophene scaffold, which has been associated with various biological activities, particularly in cancer research. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzo[b]thiophene core : Known for its role in various pharmacological activities.
- Cyano and pyrazole moieties : These functional groups are often linked to enhanced biological activity.
Evaluation in Cancer Cell Lines
Recent studies have demonstrated the compound's potential as an antitumor agent. The evaluation of its cytotoxic effects was conducted using various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated significant antiproliferative activity with IC50 values ranging from 23.2 to 49.9 μM for different derivatives of the compound .
-
Induction of Apoptosis :
- Flow cytometry analysis revealed that the compound effectively induced apoptosis in MCF-7 cells. The percentage of early apoptotic cells increased significantly compared to untreated controls .
- The compound also caused G2/M phase cell cycle arrest, indicating its potential to disrupt normal cell division processes .
- Inhibition of Autophagy :
- Impact on Gene Expression :
In Vivo Studies
In vivo experiments using murine models have demonstrated that the compound can reduce tumor growth significantly while improving hematological parameters affected by chemotherapy . Notably, it restored normal levels of hemoglobin and red blood cells in treated animals.
Comparative Analysis with Other Compounds
A comparative study with other known antitumor agents highlighted the enhanced efficacy of this compound. For instance:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 23.2 | Apoptosis induction |
| Compound B | 45.0 | Autophagy inhibition |
| (E)-Isopropyl | 30.0 | Dual apoptosis & necrosis |
This table illustrates that (E)-isopropyl exhibits a competitive profile against established antitumor compounds.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Spectral and Analytical Data
- IR/NMR: The target compound’s cyano group (C≡N stretch ~2212 cm⁻¹) and amide C=O (~1605 cm⁻¹) are consistent with analogs .
- Melting Points: Ethyl derivatives exhibit higher MPs (e.g., 298–300°C for 3d) than the chromenone hybrid (227–230°C), suggesting stronger intermolecular forces in the former .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
